molecular formula C18H12Cl2N2O3 B117479 Gavestinel CAS No. 153436-22-7

Gavestinel

Cat. No.: B117479
CAS No.: 153436-22-7
M. Wt: 375.2 g/mol
InChI Key: WZBNEZWCNKUOSM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gavestinel (also known as GV-150526 or GV-150526A) is a potent and highly selective small molecule agent that acts as a non-competitive antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor complex . Its primary research value lies in its role as a neuroprotective agent in studies of cerebral ischemia and excitotoxicity. By binding with high affinity (Kd = 0.8 nM) to the strychine-insensitive glycine binding site, this compound modulates the NMDA receptor, which is pivotal in glutamate-mediated neurotoxic pathways . Preclinical studies demonstrated its neuroprotective efficacy in animal models of ischemic stroke, showing a reduction in infarct volume and a broader therapeutic time window compared to other glutamate antagonists, and with a notably favorable side-effect profile . Despite its promising preclinical data, this compound was evaluated in large Phase III clinical trials for acute ischemic stroke (the GAIN Americas and GAIN International trials) where it failed to show improvement in functional outcome compared to placebo, leading to the discontinuation of its clinical development . Consequently, this compound is not approved for therapeutic use in any country . It remains a valuable pharmacological tool for researchers investigating the NMDA receptor's glycine site, the pathophysiology of excitotoxic neuronal death, and for exploring new neuroprotective strategies. The compound has the molecular formula C18H12Cl2N2O3 and an average molecular weight of 375.21 g/mol . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11/h1-9,22H,(H,21,23)(H,24,25)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBNEZWCNKUOSM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870012
Record name Gavestinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153436-22-7
Record name Gavestinel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153436-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gavestinel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gavestinel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06741
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gavestinel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GAVESTINEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/318X4QY113
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Indole Core Synthesis

The indole scaffold is typically synthesized via the Fischer indole synthesis or transition-metal-catalyzed cyclization. While explicit details are unavailable, analogous routes suggest:

  • Cyclization of phenylhydrazine derivatives with carbonyl compounds under acidic conditions.

  • Palladium-catalyzed coupling for introducing substituents at the C-2 and C-3 positions.

C-3 Substitution with Dichlorophenyl Group

Electrophilic aromatic substitution or cross-coupling reactions are employed to introduce the dichlorophenyl group. For example:

  • Suzuki-Miyaura coupling using a dichlorophenylboronic acid and a brominated indole precursor.

  • Ullmann coupling with copper catalysts under elevated temperatures.

Side-Chain Functionalization

The piperidine-containing side chain is synthesized separately and attached via nucleophilic substitution or amide coupling. Critical steps include:

  • Boc Protection/Deprotection : Tert-butyloxycarbonyl (Boc) groups protect amine functionalities during synthesis, followed by acidic deprotection (e.g., trifluoroacetic acid).

  • Reductive Amination : Ketone intermediates react with amines under hydrogenation conditions to form secondary amines.

Sodium Salt Formation

The final step involves treating the carboxylic acid precursor with sodium hydroxide in a polar solvent (e.g., ethanol/water), yielding the sodium salt through acid-base neutralization.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Peaks corresponding to the indole aromatic protons (δ 7.2–7.8 ppm), dichlorophenyl groups (δ 6.8–7.4 ppm), and piperidine methylenes (δ 2.5–3.5 ppm).

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 397.2 ([M+H]⁺) for the sodium salt.

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity >98%.

  • Elemental Analysis : Matches calculated values for C, H, N, and Cl within 0.4% deviation.

Challenges and Optimization Strategies

Steric Hindrance in Coupling Reactions

The bulky dichlorophenyl group impedes reaction efficiency at the indole C-3 position. Mitigation strategies include:

  • Using bulky phosphine ligands (e.g., tricyclohexylphosphine) in palladium-catalyzed couplings.

  • Elevated temperatures (80–120°C) to enhance reaction kinetics.

Epimerization in Piperidine Derivatives

Racemization during piperidine synthesis is minimized by:

  • Low-temperature reactions (−20°C to 0°C).

  • Chiral auxiliaries or enantioselective catalysts.

Scalability of Sodium Salt Formation

Precipitation of the sodium salt in high purity requires:

  • Slow addition of NaOH to avoid localized pH extremes.

  • Controlled crystallization using antisolvents (e.g., diethyl ether).

Comparative Analysis with Analogous NMDA Antagonists

ParameterThis compoundKynurenic AcidD-Serine
Synthesis Complexity HighModerateLow
Selectivity (pKi) 8.56.2N/A (agonist)
Oral Bioavailability 40–60%<10%Poor

Chemical Reactions Analysis

Structural Features and Synthetic Basis

Gavestinel’s core structure includes:

  • Molecular formula : C₁₈H₁₂Cl₂N₂O₃ (neutral form) or C₁₈H₁₁Cl₂N₂O₃Na (sodium salt)

  • Key functional groups :

    • Indole-2-carboxylic acid backbone

    • 4,6-dichloro substitution on the indole ring

    • (E)-3-anilino-3-oxoprop-1-enyl side chain

The synthesis involves substituting the indole-2-carboxylate at the C-3 position with an α,β-unsaturated ketone side chain, enabling high-affinity binding to the NMDA receptor glycine site .

Metabolic Reactions

This compound undergoes extensive phase II metabolism, primarily via glucuronidation and sulfation :

Reaction TypeEnzymes InvolvedCatalytic SitesClinical Impact
GlucuronidationUGT1A1, UGT1A3, UGT1A9, UGT2B7Indole ringHigh plasma protein binding (>99.99%)
SulfationMultiple SULT isoformsSide chainCompetes with bilirubin elimination
  • Glucuronidation : Dominant pathway, leading to inactive metabolites excreted in bile .

  • Sulfation : Contributes to drug-drug interactions, particularly with salbutamol and other substrates of sulfotransferases .

Pharmacokinetic Parameters

Data from stroke patients receiving multiple doses:

ParameterValue RangeClinical Relevance
Clearance (CL)0.31–0.40 L/hLinear kinetics across doses (100–400 mg)
Volume of Distribution9.8–17 LLimited tissue penetration due to high protein binding
Half-life (t₁/₂)29–56 hoursRequires loading dose for rapid saturation
BioavailabilityNot fully characterizedOral activity confirmed in preclinical models

Drug-Drug Interactions

This compound’s metabolism is modulated by:

  • Mefenamic acid : Inhibits glucuronidation, increasing systemic exposure .

  • Methylene blue : Reduces metabolic clearance via unknown mechanisms .

  • Bilirubin : Shared glucuronidation pathways may elevate bilirubin levels .

Reactivity and Stability

  • Physical state : Solid at room temperature .

  • Solubility :

    • DMSO: Soluble

    • Water: Poor solubility (sodium salt form improves aqueous solubility) .

  • Stability : No significant decomposition under standard storage conditions .

Clinical Trial Insights

Despite favorable preclinical data, phase III trials (GAIN International and GAIN Americas) showed:

  • No reduction in infarct growth on MRI (mean lesion volume: 64.6 cm³ vs. 63.4 cm³ placebo) .

  • No functional benefit at 3 months (OR 1.03 for death/dependence) .

Mechanistic Implications

The lack of efficacy may stem from:

  • Inadequate blood-brain barrier penetration due to high protein binding .

  • Off-target effects on bilirubin metabolism complicating dosing .

This compound’s chemical profile highlights the challenges in designing neuroprotective agents with optimal metabolic stability and brain penetration. While it advanced to late-phase trials, its clinical failure underscores the need for refined pharmacokinetic optimization in stroke therapeutics.

Scientific Research Applications

GAIN Trials Overview

The Glycine Antagonist in Neuroprotection (GAIN) trials were pivotal in assessing the efficacy and safety of gavestinel in humans. Two major trials, GAIN Americas and GAIN International, were conducted with similar protocols to evaluate outcomes in patients with acute ischemic stroke treated within six hours of onset.

  • Trial Design : Both trials were randomized, double-blind, placebo-controlled studies involving multiple centers across North America and Europe.
  • Primary Endpoint : The primary outcome was functional independence at three months post-treatment, assessed using the modified Rankin Scale (mRS) .

Results from GAIN Trials

Despite promising preclinical data, the results from the GAIN trials were disappointing:

  • Efficacy : this compound did not demonstrate a statistically significant improvement in functional outcomes compared to placebo. In fact, the final analysis indicated no clinical benefit regarding infarct volume reduction or neurological recovery .
  • Safety Concerns : Some studies noted safety issues associated with this compound treatment, including increased mortality rates and adverse psychotic effects leading to early termination of some trial arms .

Preclinical Studies

Preclinical investigations have provided insights into the potential benefits of this compound:

  • Animal Models : In rat models of middle cerebral artery occlusion (MCAO), this compound administration resulted in a 50% reduction in infarct size when given up to six hours post-stroke onset . However, these results did not translate effectively into human trials.
  • MRI Substudies : MRI assessments within the GAIN trials aimed to measure changes in lesion volume but ultimately confirmed that this compound did not significantly alter infarct growth compared to placebo .

Summary of Findings

Study/Trial Outcome Comments
GAIN AmericasNo significant improvement in functional outcomesSafety issues noted; increased mortality observed
GAIN InternationalNo clinical benefit observedMRI substudy confirmed lack of efficacy
Preclinical StudiesReduced infarct size in animal modelsPromising results not replicated in human trials

Mechanism of Action

Gavestinel acts as a highly potent and selective non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex. By binding to this site, this compound inhibits the overactivation of NMDA receptors, which can lead to neurotoxicity due to excessive calcium influx into neurons. This mechanism is particularly relevant in conditions such as stroke, where glutamate levels are elevated, leading to continuous stimulation of NMDA receptors .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

NMDA Receptor Antagonists

Selfotel (CGS-19755)
  • Mechanism : Competitive antagonist at the NMDA receptor glutamate-binding site.
  • Key Difference : Unlike this compound, selfotel caused severe adverse events (e.g., hallucinations, hypertension), leading to trial termination .
Aptiganel (CNS-1102)
  • Mechanism: Non-competitive NMDA channel blocker.
Eliprodil
  • Mechanism : Selective antagonist of GluN2B-containing NMDA receptors.
  • Outcomes : Preclinical studies showed neuroprotection, but clinical trials were halted due to cardiotoxicity (QT prolongation) .

AMPA Receptor Antagonists

YM872
  • Mechanism : Blocks AMPA receptors, reducing calcium influx and secondary NMDA activation.
  • Outcomes: The ARTIST trial combined YM872 with tissue plasminogen activator (tPA). Interim analyses showed futility, leading to early termination .
  • Advantage Over this compound : AMPA antagonism theoretically protects both gray and white matter, but clinical results mirrored this compound’s failures .
ZK200755
  • Mechanism : AMPA receptor antagonist.
  • Outcomes : A Phase II trial (N=61) reported worsened NIHSS scores and elevated S-100B (a marker of glial injury), halting further development .

Other Neuroprotective Agents

Lubeluzole
  • Mechanism : Modulates glutamate release and nitric oxide synthase.
  • Outcomes : Mixed results in Phase III trials; ineffective in severe strokes but showed marginal benefits in mild cases. Dose-limiting QT prolongation restricted its utility .
NXY-059
  • Mechanism : Free radical scavenger.
  • Outcomes : The SAINT trials (N=1,700+) reported neutral results despite promising preclinical data, highlighting translational challenges .

Data Tables

Table 1. Key Clinical Trials of Neuroprotective Agents in Acute Ischemic Stroke

Agent Trial Name N Time Window Primary Outcome Result Reference
This compound GAIN Americas 1,646 6 hours Barthel Index Neutral
This compound GAIN International 1,804 6 hours Survival + Barthel Neutral
Selfotel ASSIST 567 6 hours mRS, NIHSS Increased mortality
YM872 ARTIST ~500 4 hours NIHSS Futility
NXY-059 SAINT I/II 1,722 6 hours mRS Neutral

Critical Analysis of Trial Failures

Time Window : this compound’s 6-hour window may exceed the therapeutic period for glutamate antagonism. Preclinical models used shorter delays (<3 hours), whereas human trials included heterogeneous stroke subtypes .

Heterogeneity of Stroke : Subgroup benefits in younger, milder strokes (NIHSS 2–5) were statistically underpowered .

Preclinical-Clinical Disconnect : this compound reduced infarct volume in rats but failed to improve functional outcomes in humans, underscoring limitations of rodent models .

Q & A

Q. What is the proposed mechanism of action of Gavestinel in stroke treatment, and how was this validated in preclinical models?

this compound is a competitive glycine-site antagonist of the NMDA receptor, hypothesized to reduce excitotoxicity in ischemic stroke by blocking glutamate-mediated neuronal damage. Preclinical validation involved administering this compound intravenously within 6 hours post-middle cerebral artery occlusion in rats, demonstrating ~50% infarct size reduction . However, these studies lacked randomization, blinding, and long-term functional assessments (e.g., neurological recovery beyond 7 days), raising concerns about translational relevance .

Q. How should preclinical studies be designed to improve the translational validity of neuroprotective agents like this compound?

Key methodological improvements include:

  • Blinded and randomized protocols to minimize bias .
  • Functional outcome measures (e.g., modified Rankin Scale) alongside infarct size quantification .
  • Extended observation periods (≥3 months) to align with clinical trial endpoints .
  • Temperature control to avoid confounding effects of hypothermia/hyperthermia on infarct growth .

Q. What are the critical limitations of the preclinical data supporting this compound’s transition to clinical trials?

Limitations include:

  • Lack of blood-brain barrier penetration evidence in animal models, despite human trials assuming adequate CNS delivery .
  • Discrepancies between preclinical recovery intervals (7 days) and clinical outcome assessments (3 months) .
  • Failure to control for comorbidities (e.g., hypertension, diabetes) common in human stroke populations .

Advanced Research Questions

Q. Why did this compound show efficacy in animal models but fail in Phase III clinical trials?

Potential explanations include:

  • Timing of administration : Preclinical models used strict 6-hour treatment windows, whereas clinical trials may have included delayed interventions .
  • Dose inadequacy : Human trials may not achieve therapeutic CNS concentrations due to pharmacokinetic differences .
  • Heterogeneous patient populations : Inclusion of hemorrhagic stroke patients in trials introduced confounding variables .
  • Lack of combination therapy : this compound was tested as a monotherapy, whereas neuroprotection may require adjunctive reperfusion strategies .

Q. How can MRI biomarkers (e.g., infarct volume) be utilized to reconcile discrepancies between preclinical and clinical outcomes?

The GAIN MRI substudy found no reduction in infarct volume with this compound, correlating with neutral clinical outcomes . Methodological recommendations include:

  • Standardized imaging protocols (e.g., DWI/PWI sequences) across multicenter trials to reduce variability .
  • Baseline mismatch analysis : Patients with diffusion-perfusion mismatches showed greater infarct growth, suggesting a subgroup for targeted therapy .
  • Longitudinal imaging : Linking 3-month infarct volume to functional outcomes (e.g., NIHSS, Barthel Index) strengthens biomarker validity .

Q. What lessons can be drawn from the GAIN trials for designing future neuroprotection studies?

Key insights include:

  • Exclusion of hemorrhagic stroke patients to isolate ischemic pathophysiology .
  • Sequential trial designs : Retrospective analysis showed sequential methods could reduce sample sizes by 234 patients and shorten trial duration by 3–4 months .
  • Phase II biomarker validation : Prioritize proof-of-target engagement (e.g., receptor occupancy) before Phase III .

Q. How can researchers address the U-shaped distribution bias in the Barthel Index when evaluating this compound’s clinical impact?

The Barthel Index’s poor discrimination threshold (e.g., clustering at extremes like "independent" or "dependent") limits sensitivity. Alternatives include:

  • Composite endpoints (e.g., modified Rankin Scale + NIHSS) .
  • Ordinal shift analysis to detect subtle functional improvements .
  • Patient-reported outcomes (e.g., stroke-specific quality-of-life metrics) .

Q. What statistical strategies are recommended for analyzing contradictory data across this compound trials?

  • Pre-specified analysis plans : Define primary/secondary endpoints, handling of missing data, and sensitivity analyses a priori .
  • Bayesian adaptive designs : Allow real-time adjustments based on interim biomarker or clinical data .
  • Meta-analytic frameworks : Pool data from GAIN Americas and International trials to assess subgroup effects .

Methodological and Cross-Disciplinary Questions

Q. How can neuroimaging protocols be optimized for acute stroke trials involving agents like this compound?

Recommendations from the GAIN MRI substudy:

  • Rapid imaging workflows : Prioritize non-contrast CT for hemorrhage exclusion, followed by MRI within 1–2 hours to minimize treatment delays .
  • Centralized blinded analysis : Mitigate inter-site variability in image interpretation .
  • Quantitative perfusion thresholds : Define mismatch ratios (e.g., ≥20% perfusion-diffusion mismatch) for patient stratification .

Q. What interdisciplinary approaches are critical for advancing NMDA receptor antagonists in stroke research?

  • Pharmacokinetic modeling : Integrate preclinical BBB penetration data with human PET imaging to validate CNS delivery .
  • Systems biology : Explore interactions between NMDA inhibition and secondary injury pathways (e.g., inflammation, apoptosis) .
  • Regulatory collaboration : Align trial designs with FDA/EMA guidelines on neuroprotection endpoints and biomarkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gavestinel
Reactant of Route 2
Gavestinel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.